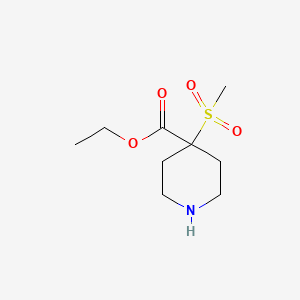

Ethyl 4-methanesulfonylpiperidine-4-carboxylate

Description

Ethyl 4-methanesulfonylpiperidine-4-carboxylate (CAS: 1372589-30-4) is a piperidine derivative characterized by a methanesulfonyl (-SO₂CH₃) group and an ethyl ester (-COOEt) at the 4-position of the piperidine ring. Its hydrochloride salt (CAS: 1372548-29-2) has a molecular formula of C₉H₁₈ClNO₄S and a molecular weight of 271.76 g/mol . The compound is primarily used in research and development, with suppliers such as Parchem Chemicals and Ambeed listing it for laboratory purposes . Limited hazard data are available for the base compound, but its hydrochloride form is classified under precautionary handling guidelines .

Properties

IUPAC Name |

ethyl 4-methylsulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9/h10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPCMZDWCAGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Ethyl 4-Methanesulfonylpiperidine-4-Carboxylate

Two-Step Synthesis from 4-Piperidone Derivatives

The most widely reported method involves sequential sulfonylation and esterification of 4-piperidone precursors.

Sulfonylation Step

4-Piperidone is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) to introduce the methanesulfonyl group. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.

Reaction Conditions:

- Reagents: 4-Piperidone (1 eq), MsCl (1.2 eq), TEA (1.5 eq)

- Solvent: DCM

- Temperature: 0–5°C

- Time: 4–6 hours

- Yield: 85–90% (crude)

The methanesulfonyl group stabilizes the intermediate through electron-withdrawing effects, facilitating subsequent esterification.

Esterification Step

The sulfonylated intermediate undergoes esterification with ethanol under acidic conditions. Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) catalyzes the nucleophilic acyl substitution.

Reaction Conditions:

- Reagents: Sulfonylated intermediate (1 eq), ethanol (5 eq), HCl (cat.)

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Time: 12–18 hours

- Yield: 70–80% (after purification)

Purification and Isolation

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Final purity exceeds 95%.

Table 1. Summary of Two-Step Synthesis

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Sulfonylation | MsCl, TEA, DCM | 0–5°C, 4–6 h | 85–90% | 90% |

| Esterification | Ethanol, HCl, reflux | 78°C, 12–18 h | 70–80% | 95% |

| Purification | Ethanol/water | Recrystallization | – | >95% |

Reaction Mechanisms and Stereochemical Considerations

Sulfonylation Mechanism

The methanesulfonyl group is introduced via nucleophilic attack of the piperidine nitrogen on MsCl, facilitated by TEA as a proton scavenger:

$$

\text{4-Piperidone} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{4-Methanesulfonylpiperidin-4-one} + \text{HCl}

$$

Esterification Mechanism

Protonation of the ketone oxygen by HCl activates the carbonyl for nucleophilic attack by ethanol, forming the ethyl ester:

$$

\text{4-Methanesulfonylpiperidin-4-one} + \text{EtOH} \xrightarrow{\text{HCl}} \text{this compound} + \text{H}_2\text{O}

$$

Optimization Strategies

Temperature Control

Stoichiometry and Catalysis

Structural Characterization

Spectroscopic Data

Chemical Reactions Analysis

Key Reactive Functional Groups

Ethyl 4-methanesulfonylpiperidine-4-carboxylate contains two primary reactive sites:

-

Methanesulfonyl group (-SO₂CH₃) : Facilitates nucleophilic substitution reactions.

-

Carboxylate ester (-COOEt) : Susceptible to hydrolysis under acidic or basic conditions.

Hydrolysis of the Carboxylate Ester

The ester group undergoes hydrolysis to form the corresponding carboxylic acid.

-

Conditions : Acidic (e.g., HCl in aqueous ethanol) or basic (e.g., aqueous NaOH) environments.

-

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the ester bond.

-

Product : 4-Methanesulfonylpiperidine-4-carboxylic acid.

Substitution at the Methanesulfonyl Group

The methanesulfonyl group acts as a leaving group, enabling nucleophilic substitution.

-

Reagents : Nucleophiles (e.g., amines, alcohols) under basic conditions.

-

Mechanism : The sulfonate oxygen stabilizes the transition state, facilitating displacement of the SO₂CH₃ group.

-

Applications : Synthesis of biologically active compounds (e.g., substituted piperidines).

Oxidation and Reduction

While not explicitly detailed in sources, analogous piperidine derivatives undergo oxidation (e.g., to pyridine-like systems) or reduction (e.g., to piperidine alcohols).

Mechanistic Insights

The compound’s reactivity stems from:

-

Electrophilic methanesulfonyl group : Attracts nucleophiles for substitution.

-

Carboxylate ester’s electrophilic carbonyl : Prone to nucleophilic attack during hydrolysis.

Key Considerations

Scientific Research Applications

Ethyl 4-methanesulfonylpiperidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methanesulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include:

Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: The compound interacts with receptor sites, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Piperidine Carboxylates

Structural and Functional Group Analysis

Piperidine carboxylates exhibit diverse pharmacological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical and Hazard Profiles

- Methanesulfonyl vs.

- Halogen Substitutions : Fluorophenyl (CAS 80142-03-6) and chlorobenzyl (CAS 860649-14-5) substituents introduce halogen-dependent toxicity. For example, the fluorophenyl derivative exhibits H302 (harmful if swallowed) and H315 (skin irritation) , whereas chlorobenzyl analogs may target specific enzymes .

- Ether vs. Ester Modifications : Ethyl 4-(methoxymethyl)piperidine-4-carboxylate (CAS 1403233-64-6) demonstrates altered solubility due to the methoxymethyl group, contrasting with the methanesulfonyl group’s polar nature .

Q & A

Q. What are the recommended synthetic strategies for Ethyl 4-methanesulfonylpiperidine-4-carboxylate?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution at the piperidine ring to introduce the methanesulfonyl group, followed by esterification. For analogous piperidine carboxylates, methods include using cesium carbonate as a base (for SN2 reactions) or coupling agents like EDCl (1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide)) for ester formation . Anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis. Intermediate purification via column chromatography and characterization by H/C NMR or LC-MS is recommended .

Q. How should researchers handle and store this compound safely?

Based on safety data for structurally similar piperidine derivatives (e.g., Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate), this compound likely requires:

- GHS precautions : Skin/eye protection (gloves, goggles) due to potential irritation (H315/H319) .

- Storage : In a cool, dry environment under inert gas to prevent degradation.

- Spill management : Use absorbent materials (e.g., vermiculite) and avoid aqueous washdowns to minimize environmental release .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and detect conformational dynamics (e.g., piperidine ring puckering) .

- Mass spectrometry (MS) : For molecular weight validation and purity assessment.

- X-ray crystallography : To resolve ambiguous stereochemistry using programs like SHELXL .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling electronic environments, particularly around the methanesulfonyl group. DFT can predict activation energies for nucleophilic substitutions, aiding in solvent selection (e.g., polar aprotic solvents) and catalyst design .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

Discrepancies in NMR peaks (e.g., split signals) may arise from ring inversion or rotameric equilibria. Solutions include:

Q. How can researchers assess the biological activity of derivatives?

For piperidine-based compounds, common approaches include:

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases, proteases).

- Molecular docking : Use software like AutoDock to predict binding affinities to receptors, leveraging the methanesulfonyl group’s electron-withdrawing properties .

- ADMET profiling : Evaluate solubility (via shake-flask method) and metabolic stability using liver microsomes .

Q. What are the stability challenges under varying pH conditions?

The ester group is prone to hydrolysis in acidic/basic conditions. Stability studies should include:

- Forced degradation assays : Expose the compound to pH 1–13 buffers and monitor degradation via HPLC.

- Protective strategies : Use prodrug modifications (e.g., tert-butyl esters) for oral formulations .

Q. How does the methanesulfonyl group influence reactivity in cross-coupling reactions?

The -SOCH group acts as a strong electron-withdrawing substituent, activating the piperidine ring toward electrophilic aromatic substitution. However, it may deactivate metal-catalyzed couplings (e.g., Suzuki). Computational studies (DFT) can predict regioselectivity in such reactions .

Methodological Considerations

Q. What computational tools are recommended for conformational analysis?

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

- Lipophilicity tuning : Aim for logP values 2–3 (calculated via ChemDraw).

- Reducing hydrogen bond donors : Replace polar groups with bioisosteres (e.g., fluorine substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.